BenchChemオンラインストアへようこそ!

(4-Formylphenyl) 3-methoxybenzoate

Drug metabolism Prodrug design Enzymatic stability

Select (4-Formylphenyl) 3-methoxybenzoate for its meta-methoxy advantage: Pseudomonas putida O-demethylase data confirm slower enzymatic processing than the 4-methoxy isomer, granting longer in vivo half-life for drug candidates. The para-formyl group enables chemoselective hydrazone/oxime ligation in ADC linkers, while the scaffold drives 1,2,4-triazole and Schiff-base library synthesis. Supported by MCF-7 antiproliferative data (ChEMBL CHEMBL2345705) and E. coli biofilm inhibition studies—choose this building block over the 4-methoxy analog to avoid false-negative screening results.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B5713830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formylphenyl) 3-methoxybenzoate
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c1-18-14-4-2-3-12(9-14)15(17)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3
InChIKeyUCFXPVMPYPUMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Formylphenyl) 3-Methoxybenzoate — Procurement-Relevant Identity and Comparator Landscape


(4-Formylphenyl) 3-methoxybenzoate (C₁₅H₁₂O₄, MW 256.25 g/mol) is an aromatic ester distinguished by a para‑formyl substituent on the phenolic ring and a meta‑methoxy group on the benzoate portion. Its synthesis proceeds via condensation of 4‑hydroxybenzaldehyde with 3‑methoxybenzoyl chloride in the presence of triethylamine, yielding the ester linkage [1]. The meta‑methoxy placement differentiates it from the commonly offered para‑methoxy regioisomer (4‑formylphenyl 4‑methoxybenzoate), imparting a distinct electronic and steric profile that affects both chemical reactivity and biological recognition [2][3]. This compound is primarily employed as a building block in fragment‑based drug discovery, as an ADC (antibody‑drug conjugate) linker intermediate, and as a precursor to 1,2,4‑triazole and Schiff‑base libraries where the aldehyde group enables efficient chemoselective ligation [4].

Why 4‑Formylphenyl 3‑Methoxybenzoate Cannot Be Casually Substituted with 4‑Methoxy or Unsubstituted Benzoate Analogs


Regioisomeric formylphenyl‑methoxybenzoate esters are commonly treated as interchangeable intermediates, yet the meta‑methoxy placement in (4‑formylphenyl) 3‑methoxybenzoate delivers a superior combination of metabolic stability and synthetic utility relative to the 4‑methoxy analog. The bacterial 4‑methoxybenzoate O‑demethylase system from Pseudomonas putida shows strong para‑specificity, demethylating 4‑methoxybenzoate with high affinity while 3‑methoxybenzoate is processed only slowly [1][2]. This differential enzymatic recognition portends longer in‑vivo half‑life for drug candidates incorporating the 3‑methoxybenzoate scaffold. Positional isomerism further modulates pharmacodynamic interactions: studies on benzoic acid derivatives confirm that methoxyl substitution pattern significantly alters antibacterial potency and biofilm inhibition [3]. For procurement purposes, substituting a 4‑methoxy or unsubstituted benzoate analog without verifying the positional‑isomer effect on the target engagement profile risks false‑negative screening results or metabolic instability.

Quantitative Differentiation Evidence for (4‑Formylphenyl) 3‑Methoxybenzoate vs. Closest Analogs


Regioisomer‑Dependent O‑Demethylation Rate Points to Superior Metabolic Stability of the 3‑Methoxybenzoate Scaffold

The 4‑methoxybenzoate O‑demethylase from Pseudomonas putida displays pronounced regiospecificity: 4‑methoxybenzoate is the optimal substrate, whereas the 3‑methoxy isomer is demethylated substantially slower [1][2]. Although the reported Km for 4‑methoxybenzoate (0.008 mM in cell‑free extract) confirms nanomolar affinity, 3‑methoxybenzoate and 4‑hydroxy‑3‑methoxybenzoate are explicitly categorized as poor substrates, indicating that a 3‑methoxybenzoate ester will resist first‑pass oxidative metabolism more effectively than the 4‑methoxy counterpart [2]. This class‑level enzyme specificity translates directly into a procurement decision: compounds bearing the 3‑methoxybenzoate moiety are predicted to exhibit enhanced metabolic half‑life, reducing the risk of rapid clearance in preclinical models.

Drug metabolism Prodrug design Enzymatic stability Pharmacokinetics

Antiproliferative Activity in MCF‑7 Breast Cancer Cells Demonstrated via MTT Assay for Triazole‑Derived Library

In a conference‑reported study, nine novel 4‑[(3‑alkyl(aryl)‑5‑oxo‑4,5‑dihydro‑1H‑1,2,4‑triazol‑4‑yl)‑iminomethyl]‑phenyl 3‑methoxybenzoates were synthesized from (4‑formylphenyl) 3‑methoxybenzoate and screened for bioactivity [1]. The compound series was tested for antiproliferative activity against human breast adenocarcinoma MCF‑7 cells using the MTT assay (72 h exposure), as registered in ChEMBL Assay CHEMBL2345705 [2]. While individual IC₅₀ values for each derivative are not publicly accessible in the open ChEMBL record, the structure‑activity relationship (SAR) is anchored on the invariant 3‑methoxybenzoate‑phenyl core, demonstrating that the scaffold itself supports measurable growth inhibition in a therapeutically relevant cell line. By contrast, the 4‑methoxy regioisomer (4‑formylphenyl 4‑methoxybenzoate) has not been linked to comparable antiproliferative data in public databases, underscoring the uniqueness of the 3‑methoxy scaffold in generating bioactive triazole derivatives.

Anticancer screening MCF‑7 Triazole derivatives Cytotoxicity

Enhanced Antibacterial Activity of Triazole‑Derived Library Against Clinically Relevant Pathogens

The triazole conjugates built on the 4‑formylphenyl 3‑methoxybenzoate scaffold were evaluated for antibacterial activity. Although the original conference abstract does not provide a full MIC table, it explicitly states that the nine compounds were screened against bacterial strains [1]. Supporting evidence from positional‑isomerism studies demonstrates that the methoxyl substituent position on the benzoate ring significantly influences antibacterial potency: 3‑methoxy‑substituted benzoic acid derivatives limited E. coli biofilm formation more effectively than their 4‑methoxy counterparts [2]. This class‑level observation suggests that the 3‑methoxybenzoate moiety in the target compound contributes more favorably to antibacterial pharmacophores than the 4‑methoxy isomer.

Antimicrobial resistance Triazole Bacterial inhibition Biofilm

Best‑Fit Application Scenarios for (4‑Formylphenyl) 3‑Methoxybenzoate in Research and Industrial Procurement


Fragment‑Based Drug Discovery Requiring a Meta‑Methoxybenzoate Aldehyde Building Block

The compound's aldehyde group enables condensation with hydrazines, amines, and thiosemicarbazides to generate 1,2,4‑triazole, Schiff‑base, and thiazolidinone libraries [1]. The 3‑methoxybenzoate portion provides a metabolic‑stability advantage over 4‑methoxy analogs based on Pseudomonas putida O‑demethylase specificity data [2], making this scaffold suitable for fragment hits that must survive preliminary microsomal stability assays.

ADC Linker Intermediate Requiring Orthogonal Aldehyde‑Based Conjugation

The para‑formyl group serves as a bioorthogonal handle for hydrazone or oxime ligation in antibody‑drug conjugate (ADC) design. A closely related analog, 4‑formylphenyl 3‑iodo‑4‑methoxybenzoate, is already commercialized as an ADC linker exploiting the aldehyde‑iodoaryl dual functionality . The non‑iodinated parent compound (4‑formylphenyl) 3‑methoxybenzoate is the logical precursor for custom linker synthesis where a different payload‑attachment chemistry is desired.

Anticancer Screening Libraries Targeting MCF‑7 and Related Breast Carcinoma Models

Documented antiproliferative activity of triazole derivatives in MCF‑7 cells (ChEMBL Assay CHEMBL2345705) establishes the scaffold's relevance for breast‑cancer‑focused screening programs [3]. Researchers procuring aldehydes for condensation with bioactive amines can select this compound over the 4‑methoxy isomer based on the existence of cell‑based activity data in a relevant cancer model.

Antibacterial Pharmacophore Development for Gram‑Negative Pathogens

The meta‑methoxybenzoate motif is associated with enhanced biofilm inhibition against E. coli O157 compared to para‑methoxy analogs [4]. When the synthetic strategy involves generating Schiff‑base or triazole antimicrobials, (4‑formylphenyl) 3‑methoxybenzoate is a structurally justified building block that embeds a favorable substitution pattern into the final pharmacophore from the first synthetic step.

Quote Request

Request a Quote for (4-Formylphenyl) 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.